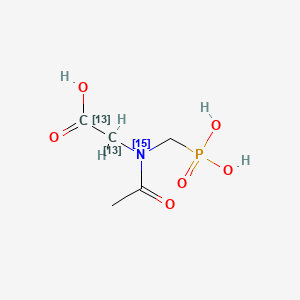

N-Acetyl Glyphosate-13C2,15N

Description

Foundational Context of N-Acetyl Glyphosate (B1671968) in Environmental and Biological Systems

N-acetyl glyphosate is primarily known as a metabolite of glyphosate, especially in genetically modified (GM) crops that have been engineered for glyphosate tolerance. aoac.orgfao.org Some GM plants, such as certain varieties of soybean and maize, possess a gene that enables them to inactivate glyphosate by acetylating it, which results in the formation of N-acetyl glyphosate. fao.orgfao.org Consequently, N-acetyl glyphosate can be a significant residue in these crops. fao.orgmdpi.com

Principles and Advantages of Stable Isotope Labeling for Compound Tracking

Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. acanthusresearch.com These labeled compounds are chemically identical to their unlabeled counterparts, meaning they behave similarly in chemical reactions and biological processes. acanthusresearch.comwaters.com

The primary advantage of using stable isotope-labeled compounds, like N-Acetyl Glyphosate-13C2,15N, is in quantitative analysis, particularly when coupled with mass spectrometry. royalsocietypublishing.orgwashington.edu This method, known as isotope dilution analysis, involves adding a known amount of the labeled compound (the internal standard) to a sample before analysis. isc-science.com

Key advantages of this technique include:

Enhanced Accuracy and Precision: By comparing the mass spectrometer's signal from the analyte to the signal from the known quantity of the internal standard, highly accurate and reproducible measurements can be achieved. musechem.comacanthusresearch.com

Correction for Matrix Effects: Complex samples, such as food or soil, contain various substances that can interfere with the analysis. Since the labeled internal standard is affected by these "matrix effects" in the same way as the target analyte, it allows for accurate correction of these interferences. musechem.comwaters.com

Compensation for Sample Loss: Any loss of the analyte during sample preparation or extraction will be mirrored by a proportional loss of the internal standard, ensuring the final calculated concentration remains accurate. isc-science.comtandfonline.com

Rationale for Research Focus on this compound

The specific focus on this compound in research is driven by the need for reliable and sensitive analytical methods to monitor glyphosate and its metabolites. As regulatory bodies set maximum residue limits (MRLs) for glyphosate and its byproducts in food and environmental samples, accurate quantification is crucial. mdpi.comlcms.cz

This compound serves as an ideal internal standard for the quantification of N-acetyl glyphosate in various matrices, including food products, animal-derived foods, and environmental samples like water and soil. mdpi.com Its use is critical for:

Regulatory Compliance: Ensuring food products meet the safety standards for pesticide residues set by authorities.

Environmental Monitoring: Studying the persistence, transport, and degradation of glyphosate and its metabolites in ecosystems. biosynth.com

Metabolic Studies: Investigating how glyphosate is metabolized within different organisms. biosynth.com

The development of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on high-quality internal standards like this compound to achieve the necessary sensitivity and specificity for trace-level detection. fda.gov

Chemical and Physical Properties

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1346598-31-9 | lgcstandards.combiosynth.com |

| Molecular Formula | ¹³C₂C₃H₁₀¹⁵NO₆P | lgcstandards.com |

| Molecular Weight | 214.09 g/mol | lgcstandards.combiosynth.com |

| Alternate Name | N-Acetyl-N-(phosphonomethyl)glycine-¹³C₂,¹⁵N | scbt.com |

| Isotopic Purity | >95% (HPLC) | lgcstandards.com |

| Storage Temperature | +4°C | lgcstandards.com |

Research Findings

Recent research highlights the practical applications and importance of this compound.

| Research Area | Finding | Source(s) |

| Environmental Persistence | A 2023 study utilized Glyphosate-13C2,15N to determine a half-life of 21 days in aerobic soils. The N-acetylated form showed a more rapid degradation of 7 days due to microbial deacetylation. | |

| Metabolic Pathways | Isotopic tracing with labeled compounds in Arabidopsis thaliana helped identify the acetyltransferase enzymes responsible for herbicide resistance. | |

| Forensic Discrimination | Dual-element isotope analysis (δ¹³C and δ¹⁵N) using labeled standards achieved 95% accuracy in tracking pollution sources of glyphosate. | |

| Analytical Method Validation | The FDA has validated methods using this compound to quantify glyphosate and its metabolites in foods like honey and milk with high sensitivity and specificity. |

Structure

3D Structure

Properties

IUPAC Name |

2-[acetyl(phosphonomethyl)(15N)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i2+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECXRMSKVFCNB-OEKWKHNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15N](CP(=O)(O)O)[13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746939 | |

| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-31-9 | |

| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Fidelity Assessment

Chemical Synthesis Pathways for N-Acetyl Glyphosate-13C2,15N

The synthesis of this compound is not directly detailed in a single procedure but can be inferred by combining established methods for the synthesis of glyphosate (B1671968) and its derivatives with isotopic labeling techniques. A plausible and efficient pathway involves a two-step process: first, the synthesis of the isotopically labeled precursor, Glyphosate-13C2,15N, followed by its acetylation.

Step 1: Synthesis of Glyphosate-13C2,15N

The synthesis of 15N-labeled glyphosate has been achieved through a phosphomethylation reaction utilizing dialkyl phosphite (B83602) and 15N-glycine. nih.govscielo.brresearchgate.net To produce the desired double-labeled precursor, this method can be adapted by starting with glycine (B1666218) that is isotopically enriched with both ¹³C at the C1 and C2 positions and ¹⁵N.

A general reaction scheme is as follows:

Reactants: Glycine-13C2,15N, formaldehyde, and dialkyl phosphite (e.g., dimethyl phosphite).

Process: The reaction is typically carried out in a suitable solvent, and upon completion, the resulting ester is hydrolyzed to yield Glyphosate-13C2,15N.

Step 2: Acetylation of Glyphosate-13C2,15N

Once the labeled glyphosate precursor is obtained and purified, the subsequent step is the introduction of the acetyl group. This can be achieved through a reaction with acetic anhydride. nih.gov

A general reaction scheme is as follows:

Reactants: Glyphosate-13C2,15N and acetic anhydride.

Process: The reaction is performed under controlled temperature and pH conditions to facilitate the N-acetylation. The final product, this compound, is then purified.

An alternative approach for the synthesis of N-acetyl glyphosate involves the reaction of N-phosphoryl methyl acetamide (B32628) with paraformaldehyde and carbon monoxide in the presence of a catalyst. google.com To adapt this for the synthesis of the isotopically labeled compound, one would need to start with appropriately labeled N-phosphoryl methyl acetamide.

Analytical Techniques for Isotopic Enrichment and Purity Verification

To ensure the suitability of this compound as an internal standard, its isotopic enrichment, structural integrity, and chemical purity must be rigorously assessed. This is accomplished through a combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic techniques.

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the successful incorporation of the stable isotopes and determining the isotopic purity of the synthesized this compound. By providing highly accurate mass measurements, HRMS can distinguish between the labeled compound and its unlabeled counterpart, as well as identify any partially labeled species.

Techniques such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) are commonly employed for the analysis of glyphosate and its metabolites. sepscience.comfda.gov For this compound, the mass spectrometer would be set to monitor the specific mass-to-charge ratio (m/z) of the labeled molecule and compare it to the unlabeled analogue. Isotope ratio mass spectrometry (IRMS) can also be utilized for precise determination of the ¹³C/¹²C and ¹⁵N/¹⁴N ratios. nih.govresearchgate.net

Table 1: Expected Mass Spectral Data for N-Acetyl Glyphosate and its Isotopologue

| Compound | Molecular Formula | Exact Mass (Da) |

| N-Acetyl Glyphosate | C₅H₁₀NO₆P | 211.0246 |

| N-Acetyl Glyphosate-¹³C₂,¹⁵N | ¹³C₂C₃H₁₀¹⁵NO₆P | 214.0315 |

Data is theoretical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the synthesized this compound and verifying the specific positions of the isotopic labels. Both ¹H, ¹³C, and ³¹P NMR are valuable in this context.

¹H NMR: Provides information on the proton environment within the molecule. The characteristic doublet for the CH₂-P group in glyphosate is observed around 3.00 ppm. nih.govresearchgate.net

¹³C NMR: Directly confirms the incorporation of ¹³C isotopes at the desired carbon positions (the methylene (B1212753) and carboxyl carbons of the glycine moiety). The chemical shifts of these labeled carbons will be distinct from the natural abundance ¹³C signals. Studies on glyphosate have utilized ¹³C NMR to probe its structure and interactions. osti.govnih.govnih.gov

³¹P NMR: Used to characterize the phosphonate (B1237965) group, providing further structural confirmation. nih.gov

¹⁵N NMR: Although less common, ¹⁵N NMR can directly confirm the incorporation of the ¹⁵N isotope. osti.gov

Table 2: Representative NMR Data for Glyphosate Derivatives

| Nucleus | Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 3.0 - 3.8 | Protons of the methylene groups adjacent to nitrogen and phosphorus. |

| ¹³C | Varies | Confirms the carbon skeleton and the position of ¹³C labels. |

| ³¹P | Varies | Characterizes the phosphonate group. |

Note: Specific chemical shifts can vary depending on the solvent and pH.

Chromatographic Separation for Purity Assessment

Chromatographic techniques are essential for determining the chemical purity of the synthesized this compound, ensuring it is free from starting materials, reagents, and any unlabeled or partially labeled byproducts.

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for the analysis of glyphosate and its metabolites. sepscience.comresearchgate.netnih.govnih.gov Due to the polar nature of these compounds, various chromatographic strategies are employed:

Reversed-Phase Chromatography: Often requires the use of ion-pairing reagents or derivatization to achieve adequate retention. sepscience.com

Hydrophilic Interaction Liquid Chromatography (HILIC): A suitable technique for separating polar compounds without derivatization. sepscience.com

Ion-Exchange Chromatography: Can also be used for the separation of these ionic compounds. scilit.com

The purity of the this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. A high percentage area (typically >98%) indicates a high degree of chemical purity.

Table 3: Chromatographic Methods for Glyphosate and its Metabolites

| Chromatographic Mode | Column Type | Detection Method |

| Reversed-Phase | C18 | UV, Fluorescence, MS |

| HILIC | Amide, Silica | MS |

| Ion-Exchange | Anion or Cation Exchange | UV, MS |

Advanced Analytical Applications in Quantitative and Qualitative Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS has emerged as the gold standard for the detection and quantification of glyphosate (B1671968) and its metabolites at trace levels in various matrices. The high polarity of these compounds, however, presents analytical challenges that necessitate specialized chromatographic techniques and the use of internal standards like N-Acetyl Glyphosate-13C2,15N.

The development of robust analytical methods capable of simultaneously determining glyphosate and its key metabolites, including aminomethylphosphonic acid (AMPA), N-acetyl-glyphosate, and N-acetyl-AMPA, is crucial for comprehensive risk assessment. mdpi.comnih.gov These multi-residue methods often employ a "dilute-and-shoot" approach or a quick polar pesticides (QuPPe) extraction procedure, which involves extracting residues with acidified methanol (B129727) followed by direct analysis. eurl-pesticides.eu

Challenges in method development arise from the high polarity and poor volatility of glyphosate and its metabolites, which makes their separation by traditional reversed-phase liquid chromatography difficult. nih.gov To overcome this, derivatization techniques or specialized chromatography are often required. For instance, some methods involve derivatization with 9-fluorenylmethylchloroformate (FMOC) to improve chromatographic retention and sensitivity. researchgate.netchrom-china.com However, direct analysis without derivatization is preferred for simplicity and to avoid potential issues with derivatizing N-acetylated metabolites. nih.govresearchgate.net

Recent advancements have focused on developing methods that can analyze these polar pesticides without the need for cumbersome derivatization steps. mdpi.comlcms.cz These methods are essential for high-throughput screening in food safety and environmental monitoring laboratories.

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry. This compound, with its carbon-13 and nitrogen-15 (B135050) labels, serves as an ideal internal standard for the analysis of N-acetyl-glyphosate. mdpi.comfda.gov Its chemical behavior is nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass. This allows it to compensate for variations in sample preparation, matrix effects, and instrument response, leading to more reliable results. eurl-pesticides.eunih.gov

The addition of the internal standard at the beginning of the sample preparation process ensures that any loss of the analyte during extraction or cleanup is accounted for. nih.gov This is particularly important when dealing with complex matrices such as food, soil, and biological fluids, where matrix components can interfere with the analysis. nih.govpan.pl The use of this compound and other isotopically labeled standards, like Glyphosate-13C2,15N for glyphosate, is a key component of validated methods used by regulatory agencies. fda.gov

Interactive Table: Role of this compound as an Internal Standard

| Analytical Stage | How this compound Improves Accuracy |

|---|---|

| Sample Extraction | Compensates for analyte loss during the extraction process. |

| Matrix Effects | Mitigates signal suppression or enhancement caused by co-eluting matrix components. |

| Chromatographic Separation | Co-elutes with the analyte, correcting for variations in retention time. |

The high polarity of glyphosate and its metabolites makes their retention on conventional reversed-phase C18 columns challenging. lcms.czwindows.net Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of these polar compounds. nih.govwindows.net HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which facilitates the retention of polar analytes. nih.gov

Several types of HILIC columns have been evaluated for glyphosate analysis, including those with zwitterionic, amide, and specialized polar functionalities. nih.govwindows.net For instance, a hybrid ion-exchange/HILIC column has shown promise for the balanced retention of glyphosate and other polar contaminants. lcms.cz The optimization of mobile phase composition, such as the concentration of acid modifiers like formic acid, is crucial for achieving good peak shape and retention. windows.net

While HILIC offers excellent retention for polar analytes, it can have drawbacks such as longer column equilibration times and potential for matrix effects. nih.gov Therefore, careful method development and optimization are essential for robust and reproducible results.

Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode is the preferred detection method for quantifying glyphosate and its metabolites due to its high selectivity and sensitivity. mdpi.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

For this compound, the precursor ion and product ions are distinct from its unlabeled counterpart due to the isotopic labels. For example, a common MRM transition for the labeled internal standard would be m/z 171 → 63. eurl-pesticides.eu The selection of optimal MRM transitions, collision energies, and other mass spectrometric parameters is a critical step in method development to ensure the highest sensitivity and specificity. mdpi.com High-resolution mass spectrometry (HRMS) can also be employed to confirm the elemental composition and structure of the analytes.

Interactive Table: Example Mass Spectrometric Parameters

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|

| N-Acetyl Glyphosate | 152 | 63 | 110 |

| This compound | 171 | 63 | - |

| Glyphosate | 168 | 63 | 124 |

| Glyphosate-13C2,15N | 171 | 63 | - |

| AMPA | 110 | 63 | 79 |

This table is illustrative. Actual m/z values may vary based on instrumental conditions. eurl-pesticides.eueurl-pesticides.eu

Isotopic Ratio Mass Spectrometry (IR-MS) for Biogeochemical Tracing

Isotope Ratio Mass Spectrometry (IR-MS) is a powerful technique used to determine the isotopic composition of elements (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) in a sample. mdpi.com When applied to environmental contaminants, this technique, known as Compound-Specific Isotope Analysis (CSIA), can provide valuable insights into the origin, fate, and degradation pathways of pollutants. researchgate.netvliz.be

While direct CSIA of N-acetyl-glyphosate is not yet a routine application, the principles of IR-MS are highly relevant. By analyzing the stable isotope ratios of glyphosate and its metabolite AMPA, researchers can trace their sources and understand their transformation processes in the environment. researchgate.netnih.gov For instance, different manufacturing processes of glyphosate can result in distinct carbon isotope signatures (δ¹³C values), allowing for source apportionment. researchgate.netnih.gov

The use of isotopically labeled compounds like this compound in controlled laboratory studies can help to elucidate the isotopic fractionation associated with various degradation processes (e.g., microbial degradation, photodegradation). This information is crucial for interpreting isotope data from field samples and building more accurate environmental fate models.

Method Validation Strategies in Diverse Environmental and Biological Matrices

The validation of analytical methods is a critical requirement to ensure the reliability and comparability of data. For methods analyzing glyphosate and its metabolites, validation is typically performed according to internationally recognized guidelines, such as those from SANTE (European Commission Directorate-General for Health and Food Safety). mdpi.com

Validation parameters include linearity, limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), selectivity, and matrix effects. nih.govnih.gov These parameters are assessed in a variety of representative matrices, such as fruits, vegetables, cereals, honey, milk, and biological fluids like urine and plasma. mdpi.comnih.govnih.govpan.pl

The use of this compound and other labeled internal standards is instrumental in meeting the stringent validation criteria, especially for accuracy and precision. nih.gov For example, mean recoveries for glyphosate and AMPA in milk and urine have been reported to be within 89-107%, with relative standard deviations (RSDs) of ≤7.4% for milk and ≤11.4% for urine, demonstrating the robustness of methods employing internal standards. nih.gov The LOQs achieved are often in the low µg/kg or µg/L range, which is necessary to meet regulatory limits. researchgate.netnih.govpan.pl

Interactive Table: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria (SANTE) |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; must be at or below the regulatory limit. fda.gov |

| Accuracy (Recovery) | The closeness of the measured value to the true value, typically assessed by spiking blank matrices. | 70-120% |

| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | ≤ 20% |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

Assessment of Linearity, Sensitivity, and Recovery Performance

The validation of analytical methods is a fundamental requirement for ensuring the quality and reliability of data. Key parameters in this validation process include linearity, sensitivity (limits of detection and quantification), and recovery. The use of this compound as an internal standard is instrumental in achieving acceptable performance for these parameters during the analysis of its non-labeled counterpart.

Linearity: Method linearity is assessed to ensure that the instrument response is directly proportional to the analyte concentration over a specific range. In the analysis of N-acetyl glyphosate, calibration curves are typically generated using a series of standards. The linearity is often evaluated by the coefficient of determination (r²). Studies have consistently demonstrated excellent linearity for N-acetyl glyphosate analysis when using appropriate internal standards. For instance, a validation study for the determination of polar pesticides in foods of animal origin showed determination coefficients (r²) of ≥0.95 for all analytes, including N-acetyl-glyphosate. eurl-pesticides.eu An FDA validation of a method for detecting glyphosate and its metabolites in various foods reported that all calibration curves for N-acetyl glyphosate were above 0.990. fda.gov

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. For N-acetyl glyphosate, LOQs are often established in the low nanogram per gram (ng/g) or parts per billion (ppb) range, depending on the matrix and the analytical instrumentation. An FDA laboratory bulletin reported that the LOQs for N-acetyl glyphosate were all below 10 ng/g in the tested food matrices. fda.gov In a study on foods of animal origin, the LOQs for N-acetyl-glyphosate ranged from 0.025 to 0.2 mg kg⁻¹. eurl-pesticides.eunih.gov Another study on soy-based nutritional ingredients reported an LOQ of 50 µg/kg for powders and 5 µg/kg for liquids. mdpi.com

Recovery: Recovery studies are performed to evaluate the efficiency of the extraction process by measuring the amount of analyte retrieved from a spiked sample. The use of this compound helps to correct for losses during sample preparation and analysis. Acceptable recovery is generally considered to be within the range of 70-120%. For N-acetyl glyphosate, recovery can be variable depending on the complexity of the food matrix. For example, one study found high recovery for N-acetyl glyphosate in corn but low recovery in olive oil. fda.gov In a comprehensive study on foods of animal origin, the analytical recoveries for N-acetyl-glyphosate were found to be in the range of 85% to 110%. nih.govmdpi.com

Table 1: Performance Characteristics of N-Acetyl Glyphosate Analysis in Various Food Matrices

| Parameter | Matrix | Finding | Source |

|---|---|---|---|

| Linearity (r²) | Various Foods | > 0.990 | fda.gov |

| Foods of Animal Origin | ≥ 0.95 | eurl-pesticides.eu | |

| Sensitivity (LOQ) | Various Foods | < 10 ng/g | fda.gov |

| Foods of Animal Origin | 0.025 - 0.2 mg/kg | eurl-pesticides.eunih.gov | |

| Soy-based powders | 50 µg/kg | mdpi.com | |

| Soy-based liquids | 5 µg/kg | mdpi.com | |

| Recovery (%) | Corn (20 and 250 ng/g) | High | fda.gov |

| Olive Oil (250 ng/g) | Low | fda.gov | |

| Foods of Animal Origin | 85 - 110% | nih.govmdpi.com |

Evaluation of Matrix Effects and Their Remediation

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly for complex samples such as food. These effects, caused by co-eluting endogenous components of the matrix, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The high polarity of N-acetyl glyphosate makes it susceptible to matrix effects. mdpi.com

The use of an isotopically labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. mdpi.com Since the labeled standard has nearly identical physicochemical properties and chromatographic behavior to the native analyte, it is affected by the matrix in the same way. mdpi.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

For instance, in the analysis of glyphosate and its metabolites in milk, the use of stable isotope-labeled internal standards corrected for possible matrix effects. acs.org Similarly, in the analysis of these compounds in various foods of animal origin, an internal standard was selected for each compound to ensure accurate quantification. nih.gov Research has shown that without a matching internal standard, results for N-acetyl glyphosate can be less reliable, especially in challenging matrices like oil. fda.gov The use of matrix-matched calibration standards is another approach to mitigate matrix effects, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. fda.gov

Interlaboratory Comparison and Harmonization of Analytical Protocols

Interlaboratory comparisons, or proficiency tests (PTs), are crucial for assessing the competence of laboratories and ensuring the comparability and reliability of analytical results across different institutions. These studies are essential for the harmonization of analytical protocols.

For polar pesticides like N-acetyl glyphosate, there has been a recognized need for more interlaboratory studies to harmonize analytical performance. tandfonline.com The European Union Reference Laboratories (EURLs) have organized proficiency tests for polar pesticides in various food matrices. In the EUPT-SRM-14, which focused on bovine liver homogenate, 81% of participating laboratories provided acceptable performance results (z-score ≤ 2) for N-acetyl glyphosate. tandfonline.comcnr.it

Environmental Fate and Transport Dynamics Investigated Via Isotopic Tracing

Soil Environmental Compartment Studies

The soil environment is a dynamic system where chemical compounds undergo various processes, including degradation, transport, and interaction with soil components. Understanding these processes is crucial for assessing the environmental impact of substances like N-Acetyl Glyphosate (B1671968).

Microbial Degradation Pathways and Kinetics in Agricultural Soils

Microbial activity is the primary driver of glyphosate and its derivatives' breakdown in soil. frontiersin.orgresearchgate.net The acetylation of glyphosate to form N-Acetyl Glyphosate influences its degradation rate. Studies have shown that N-acetylated forms of glyphosate can be metabolized by various microorganisms, with some research suggesting that N-Acetyl Glyphosate may degrade faster than its parent compound due to microbial deacetylation.

The degradation of glyphosate in soil generally follows two main pathways: one leading to the formation of aminomethylphosphonic acid (AMPA) and glyoxylate, and another pathway resulting in sarcosine (B1681465) and inorganic phosphate. frontiersin.orgnih.govnih.gov Isotopic labeling with ¹³C and ¹⁵N is instrumental in differentiating between these pathways and tracking the incorporation of these isotopes into microbial biomass and other degradation products. d-nb.inforesearchgate.net The half-life of glyphosate in soil can vary significantly, ranging from a few days to several months, influenced by factors like temperature, pH, and organic carbon content. nih.govresearchgate.net

Interactive Table: Factors Influencing Glyphosate Degradation in Soil

| Factor | Effect on Degradation | References |

|---|---|---|

| Temperature | Higher temperatures generally increase the rate of microbial degradation. | researchgate.net |

| pH | Affects microbial activity and the chemical form of glyphosate, influencing its availability for degradation. | researchgate.net |

| Soil Organic Carbon | Can enhance microbial activity, potentially boosting degradation rates. | researchgate.net |

| Microbial Population | The presence and abundance of specific glyphosate-degrading microbes are critical. | frontiersin.orgnih.gov |

Specific microbial species play a pivotal role in the biotransformation of glyphosate and its derivatives. Genera such as Bacillus and Rhizobium have been implicated in the metabolism of N-acetyl derivatives of glyphosate. Research has identified that some bacteria, like Bacillus licheniformis, possess enzymes capable of acetylating glyphosate, which is a key step in its detoxification by certain organisms. nih.govresearchgate.netresearchgate.net Other bacteria, including species of Pseudomonas, Alcaligenes, and Arthrobacter, are known to degrade glyphosate itself. nih.gov The presence and activity of these microbial communities in agricultural soils are therefore crucial in determining the persistence of N-Acetyl Glyphosate.

The enzymatic breakdown of N-Acetyl Glyphosate primarily involves the cleavage of the acetyl group, a process known as deacetylation. This step is crucial as it can convert N-Acetyl Glyphosate back to glyphosate or other metabolites for further degradation. The enzyme responsible for the acetylation of glyphosate is glyphosate N-acetyltransferase (GAT). researchgate.netresearchgate.netgoogle.com Conversely, the cleavage of the C-N bond in glyphosate is catalyzed by glyphosate oxidoreductase (GOX), leading to the formation of AMPA and glyoxylate. nih.govnih.gov Another key enzyme system is the C-P lyase, which cleaves the carbon-phosphorus bond in both glyphosate and AMPA. nih.govnih.gov The isotopic labels in N-Acetyl Glyphosate-13C2,15N enable scientists to track the activity of these enzyme systems by following the distribution of ¹³C and ¹⁵N into various metabolic products. d-nb.info

Leaching Potential and Transport Through Soil Profiles

The movement of this compound through the soil profile is a critical aspect of its environmental risk assessment. Studies using lysimeters, which are large, controlled blocks of soil, have been employed to investigate the leaching potential of isotopically labeled glyphosate. d-nb.infonih.govresearchgate.net These studies have shown that while glyphosate generally has a low leaching potential due to its strong sorption to soil particles, it can still be detected in leachates under certain conditions. nih.govnih.gov

Research using ¹³C₂-¹⁵N-glyphosate has indicated that while the parent compound and its primary metabolite AMPA are found in low concentrations in leachate, the presence of enriched ¹⁵N and ¹³C suggests that further degradation products can be transported through the soil. d-nb.infonih.gov The transport mechanism is often described as matrix flow, where the compound moves with the bulk of the soil water. d-nb.info The high water solubility of glyphosate contributes to its potential for mobility, although this is counteracted by its strong binding to soil components. mdpi.cominternational-agrophysics.org

Sorption-Desorption Equilibria with Soil Organic Matter and Minerals

The interaction of this compound with soil components is dominated by sorption processes. Glyphosate is known to bind strongly to both soil organic matter and mineral surfaces, such as clays (B1170129) and iron oxides. nih.govnih.govinternational-agrophysics.org This strong sorption is a key factor limiting its bioavailability for microbial degradation and its mobility in the soil. nih.govjournalirjpac.com

The phosphonate (B1237965) group of the glyphosate molecule is primarily responsible for its strong binding to soil minerals. Competition for binding sites can occur with other substances, such as inorganic phosphate, which can affect the retention and degradation of glyphosate in the soil. mdpi.com Soil properties like pH, organic matter content, and clay content significantly influence the extent of sorption and desorption. journalirjpac.commdpi.com For instance, lower pH has been shown to enhance the retention of some pesticides. mdpi.com

Interactive Table: Soil Components and their Interaction with Glyphosate

| Soil Component | Interaction with Glyphosate | References |

|---|---|---|

| Soil Organic Matter | Strong binding, reducing bioavailability and mobility. Can also indirectly affect sorption by blocking mineral binding sites. | nih.govmdpi.comjournalirjpac.com |

| Clay Minerals | Strong sorption, particularly those with high surface area and charge. | nih.govnih.gov |

| Iron and Aluminum Oxides | Key binding sites for glyphosate due to the affinity of the phosphonate group for these minerals. | international-agrophysics.org |

| Phosphate | Competes with glyphosate for sorption sites on soil minerals. | mdpi.com |

Formation and Speciation of Non-Extractable Residues in Soil

A significant portion of glyphosate and its metabolites can become tightly bound to the soil matrix, forming what are known as non-extractable residues (NERs). d-nb.infonih.govnih.gov These residues cannot be removed from the soil using conventional extraction methods. Isotopic labeling is a powerful tool to study the formation and nature of these bound residues. researchgate.netnih.govresearchgate.net

Studies with ¹³C₂-¹⁵N-glyphosate have shown that even after a year, a substantial fraction of the applied ¹³C and ¹⁵N can remain in the soil as NERs, even when the concentrations of extractable glyphosate and AMPA are very low. d-nb.infonih.govresearchgate.net This suggests that the degradation products are incorporated into the soil organic matter or microbial biomass. nih.govresearchgate.net These are termed biogenic non-extractable residues (bioNERs) and are considered less of an environmental concern than xenobiotic NERs (xenoNERs), which are the original compound or its harmful transformation products bound to the soil. nih.gov Distinguishing between these two types of NERs is a key area of research. nih.govresearchgate.net

Aquatic Environmental Compartment Studies

The use of isotopically labeled compounds is essential for accurately tracing the environmental fate and transport of agrochemicals. This compound, a stable isotope-labeled (SIL) analog of N-acetyl-glyphosate, serves as a powerful tool in these investigations. Its unique mass signature, due to the incorporation of two Carbon-13 (¹³C) and one Nitrogen-15 (B135050) (¹⁵N) atoms, allows researchers to distinguish it from its non-labeled counterparts and track its movement and transformation in complex aquatic ecosystems. biosynth.com This precision is critical for understanding degradation pathways, partitioning behavior, and bioaccumulation potential.

Degradation in Surface Water and Groundwater Systems

The investigation into the persistence and degradation of glyphosate and its metabolites in aquatic systems is a key area of environmental science. While glyphosate itself can be degraded by microbial action in soil and water to its primary metabolite, aminomethylphosphonic acid (AMPA), the pathways for its acetylated form are also of significant interest. nih.govusgs.gov N-acetyl-glyphosate is recognized as a major metabolite in genetically modified, glyphosate-resistant crops and is assumed to degrade further to N-acetyl AMPA and eventually AMPA. mdpi.commdpi.com

The use of ¹³C and ¹⁵N labeled compounds is instrumental in elucidating these degradation sequences in aquatic environments. Field lysimeter studies using ¹³C₂-¹⁵N-Glyphosate provide critical insights into mobility and transformation. One such study conducted over a full hydrological year found that while the parent glyphosate and AMPA were detected at very low levels in soil leachate, the ¹³C and ¹⁵N isotopes were present. nih.govnih.gov This time-independent enrichment of the isotopes in the leachate, in the absence of the parent compound or primary metabolite, strongly indicates that degradation proceeds beyond AMPA to simpler molecules. nih.govnih.gov

Further analysis confirmed the rapid degradation to products like ¹⁵NH₄⁺ (ammonium), which can then be taken up as a nutrient by plants. nih.govnih.gov The discrepancy between low recoveries of glyphosate (<3%) and AMPA (< level of detection) in soil and higher recoveries of the ¹⁵N (11–19%) and ¹³C (23–54%) isotopes suggests that while the primary structures are broken down, components may remain in the soil as non-extractable residues. nih.govnih.gov Tracing with N-Acetyl Glyphosate-¹³C₂,¹⁵N allows for precise quantification of these transformation processes, helping to build a complete picture of the compound's lifecycle in surface and groundwater.

Table 1: Isotope Recovery in Lysimeter Field Study

| Isotope/Compound | Recovery in Soil (after 1 year) | Notes |

|---|---|---|

| Glyphosate | < 3% | Indicates significant degradation. nih.govnih.gov |

| AMPA | < Level of Detection | Suggests rapid further degradation. nih.govnih.gov |

| ¹⁵N | 11 - 19% | Isotope detected in soil and all plant parts (roots, shoots, cobs), indicating uptake after degradation. nih.govnih.gov |

| ¹³C | 23 - 54% | Isotope detected in soil and plant roots. nih.govnih.gov |

Photolytic and Hydrolytic Transformation Pathways

In addition to microbial degradation, abiotic processes such as photolysis (degradation by light) and hydrolysis (reaction with water) can influence the persistence of chemical compounds in aquatic environments. Understanding these pathways is crucial for a complete environmental risk assessment.

Research into the stability of N-acetyl-glyphosate indicates a notable resistance to hydrolysis under various conditions representative of food processing, which can be extrapolated to certain environmental scenarios. Studies examining its behavior at different pH levels and high temperatures found no observable hydrolysis. This stability was consistent across the tested parameters, suggesting that hydrolysis is not a primary degradation pathway for this compound under neutral to moderately acidic conditions.

Table 2: Hydrolytic Stability of N-Acetyl-Glyphosate

| pH | Temperature | Result |

|---|---|---|

| 4 | 90°C - 120°C | No observed hydrolysis. |

| 5 | 90°C - 120°C | No observed hydrolysis. |

| 6 | 90°C - 120°C | No observed hydrolysis. |

Information regarding the specific photolytic transformation pathways of N-Acetyl Glyphosate-¹³C₂,¹⁵N is not extensively detailed in the available scientific literature. While photolysis is a known degradation route for many pesticides, dedicated studies on this specific isotopically labeled metabolite are limited.

Sediment-Water Partitioning and Bioaccumulation Potential in Non-Human Biota

The distribution of a compound between water and sediment, known as partitioning, significantly affects its bioavailability and persistence in aquatic ecosystems. Compounds that adsorb strongly to sediment are less available in the water column but can create a long-term reservoir of contamination. Studies have shown that glyphosate and its metabolite AMPA are frequently detected in soils and sediment. gmoevidence.com The lysimeter research using ¹³C₂-¹⁵N-Glyphosate also points to the possibility of non-extractable residues accumulating in soil, which is a facet of partitioning. nih.govnih.gov The use of N-Acetyl Glyphosate-¹³C₂,¹⁵N allows researchers to trace this partitioning behavior accurately, distinguishing the applied chemical from other sources.

Bioaccumulation is the process where a substance is absorbed by an organism from the environment, leading to a concentration higher than in the surrounding medium. nih.gov This can occur directly from the water (bioconcentration) or through the consumption of contaminated food (biomagnification). nih.gov There are indications that glyphosate can be bio-accumulated and magnified through the aquatic food chain, ultimately affecting organisms at higher trophic levels. researchgate.net

Pesticide residues can alter the physiology and behavior of fish and other aquatic organisms. nih.gov The isotopic labeling of N-Acetyl Glyphosate-¹³C₂,¹⁵N makes it an invaluable tool for studying its uptake, metabolism, and accumulation in non-human biota. biosynth.com By tracking the unique mass of the labeled atoms, scientists can quantify the extent to which the compound and its subsequent metabolites accumulate in tissues, providing clear data for assessing potential ecological risks without confusion from other environmental sources. biosynth.comclearsynth.com

Metabolic Pathways and Biotransformation in Non Human Organisms

Plant Physiology and Metabolism Studies

The use of N-Acetyl Glyphosate-13C2,15N and other labeled analogs has been instrumental in elucidating the interaction of glyphosate (B1671968) derivatives with plant physiology.

Glyphosate is a systemic herbicide, meaning it can be absorbed by plant tissues and transported throughout the plant. mdpi.combioone.org While commonly applied to foliage, studies have shown that it can also be absorbed from the soil by plant roots and subsequently translocated to other parts of the plant via the xylem and phloem. mdpi.com Research on non-target tea plants (Camellia sinensis L.) demonstrated that glyphosate present in the soil can be continuously absorbed by the roots. mdpi.com Once absorbed, the compound and its metabolites are transported through the xylem or phloem to the stems and leaves, including edible fresh shoots. mdpi.com The efficiency of this translocation allows the compound to reach metabolic sinks and areas of active growth. bioone.orgcdc.gov

Following uptake and translocation, glyphosate and its metabolites are distributed within various plant tissues, with concentrations varying between different organs. The highest concentrations are often found in metabolic sinks such as meristematic tissues, roots, and rhizomes. cdc.gov In studies on tea plants, the highest levels of glyphosate were found in the roots after uptake from the soil. mdpi.com From the roots, it was distributed to stems and leaves, with levels in fresh tea shoots being lower than in mature leaves. mdpi.com While detailed studies on the specific intracellular compartmentation of N-acetylglyphosate are limited, the parent compound's behavior suggests accumulation in cellular locations of high metabolic activity.

The biotransformation of glyphosate in plants is a key area of study, particularly in the context of herbicide resistance. In genetically modified (GM) crops engineered for glyphosate tolerance, a primary metabolic pathway is the N-acetylation of glyphosate. fao.orgfrontiersin.org These plants express a glyphosate N-acetyltransferase (GAT) gene, originally sourced from soil bacteria like Bacillus licheniformis, which catalyzes the transfer of an acetyl group to glyphosate, forming N-acetylglyphosate. fao.orgnih.govwisc.edu This conversion is a detoxification mechanism, as N-acetylglyphosate is a non-phytotoxic metabolite. cdc.govcdc.gov Further metabolism can occur, where N-acetylglyphosate is degraded to N-acetyl-aminomethylphosphonic acid (N-acetyl-AMPA) and subsequently to aminomethylphosphonic acid (AMPA). fao.orgpan-international.org In non-target plants, the primary metabolite of glyphosate is typically AMPA. mdpi.com

Table 1: Biotransformation of Glyphosate in Different Plant Types

| Original Compound | Plant Type | Key Enzyme | Primary Metabolite | Secondary Metabolites |

|---|---|---|---|---|

| Glyphosate | GM Glyphosate-Tolerant (GAT trait) | Glyphosate N-acetyltransferase (GAT) | N-acetylglyphosate | N-acetyl-AMPA, AMPA fao.orgpan-international.org |

The herbicidal activity of glyphosate stems from its inhibition of the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms. frontiersin.orgwisc.eduamsi.ge Glyphosate specifically targets and blocks the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). frontiersin.orgamsi.ge This inhibition leads to a deficiency in essential amino acids, halting protein synthesis and causing plant death. pan-international.org

The acetylation of glyphosate to form N-acetylglyphosate is a critical detoxification strategy because N-acetylglyphosate does not effectively inhibit the EPSPS enzyme. bioone.orgnih.gov By converting glyphosate into this non-phytotoxic form, GAT-expressing plants can maintain the function of their shikimate pathway even in the presence of the herbicide. frontiersin.orgnih.gov Studies on transgenic tobacco showed that co-expressing both a resistant EPSPS gene and a GAT gene conferred a higher level of glyphosate resistance than either gene alone, demonstrating the efficacy of this metabolic inactivation. nih.gov

Microbial Metabolism and Detoxification Mechanisms

Microorganisms in the soil and water play a significant role in the degradation and detoxification of glyphosate and its derivatives. nih.gov

Various soil microbes are capable of utilizing glyphosate and its metabolites as a source of essential nutrients, including carbon, nitrogen, and phosphorus. mdpi.comcdc.govnih.govontosight.ai This microbial activity is the primary driver of glyphosate degradation in the environment. cdc.gov

The transformation to N-acetylglyphosate can occur through microbial action, and this derivative can also be metabolized. ontosight.ai Some bacterial species, such as Achromobacter sp. Kg 16, have been shown to acetylate glyphosate, producing N-acetylglyphosate in the culture medium. researchgate.netmdpi.com However, for this particular strain, N-acetylglyphosate was utilized poorly as a phosphorus source. researchgate.net Other microorganisms, including species of Bacillus and Rhizobium, are implicated in the metabolism of N-acetyl derivatives. Research suggests that microbial deacetylation is a key step in the degradation of N-acetylglyphosate in soil, potentially leading to a faster breakdown compared to glyphosate itself. The enzymes involved in these pathways, such as glyphosate N-acetyltransferase (GAT) from Bacillus licheniformis and glyphosate oxidoreductase, are central to these detoxification processes. nih.govnih.govmdpi.com

Table 2: Examples of Microbial Metabolism of Glyphosate and its Derivatives

| Microbial Species | Degradation Pathway | Key Metabolite(s) | Nutrient Source Utilized |

|---|---|---|---|

| Achromobacter sp. Kg 16 | Acetylation | N-acetylglyphosate | Phosphorus researchgate.netmdpi.com |

| Bacillus licheniformis | Acetylation (via GAT enzyme) | N-acetylglyphosate | Not specified nih.govnih.gov |

| Pseudomonas spp. | Oxidoreductase Pathway | Aminomethylphosphonic acid (AMPA) | Phosphorus nih.govmdpi.com |

| Flavobacterium sp. | General Degradation | Not specified | Carbon, Nitrogen, Phosphorus cdc.gov |

Comparative Metabolic Studies Across Diverse Microbial Consortia

The biotransformation of this compound is significantly influenced by the composition of microbial consortia present in various environments, such as soil and water. While research specifically detailing the comparative metabolism of the isotopically labeled this compound across different microbial groups is specific, broader studies on glyphosate and its acetylated derivatives provide insights into the differential capabilities of these consortia. The primary metabolic pathway for N-acetylated glyphosate derivatives is initiated by microbial deacetylation.

Studies have indicated that N-Acetyl Glyphosate exhibits a faster degradation rate in aerobic soils compared to its parent compound, glyphosate. A 2023 study highlighted that N-Acetyl Glyphosate had a half-life of 7 days in aerobic soils, a significantly shorter period than the 21-day half-life observed for glyphosate under similar conditions. This accelerated degradation is attributed to the microbial deacetylation process, which is a critical first step in its breakdown.

The metabolic capacity for degrading glyphosate and its derivatives is not uniformly distributed among soil microorganisms. Various bacterial and fungal genera have been identified as key players in these biotransformation processes. Research has implicated several microbial species in the metabolism of glyphosate derivatives, including members of the genera Pseudomonas, Bacillus, and Rhizobium. These microorganisms are known to produce enzymes capable of cleaving the C-N bond in the glyphosate molecule.

The degradation of glyphosate, and by extension its N-acetylated form, primarily follows two main pathways:

The AMPA Pathway: This is the most documented pathway for glyphosate degradation in many microorganisms. It involves the cleavage of the C-N bond, leading to the formation of aminomethylphosphonic acid (AMPA) and glyoxylate. researchgate.net

The Sarcosine (B1681465) Pathway: This pathway involves the cleavage of the C-P bond, yielding sarcosine and phosphate. researchgate.net

The prevalence of each pathway can vary between different microbial species and environmental conditions. For instance, a study on Rhizobium meliloti demonstrated that glyphosate degradation proceeded via the C-P lyase activity, producing sarcosine. In contrast, studies on Pseudomonas sp. have shown the cleavage of the phosphonomethyl carbon-nitrogen bond, releasing glycine (B1666218).

While direct comparative data for this compound is limited, the known metabolic activities of different microbial groups on glyphosate suggest a varied landscape of degradation efficiency.

Table 1: Microbial Genera Implicated in the Metabolism of Glyphosate and its Derivatives

| Microbial Genus | Implicated Metabolic Activity | Primary Degradation Product(s) |

|---|---|---|

| Pseudomonas | Metabolism of glyphosate derivatives. | Glycine (from glyphosate) |

| Bacillus | Metabolism of glyphosate derivatives. | AMPA (from glyphosate) |

| Rhizobium | Metabolism of glyphosate derivatives. | Sarcosine (from glyphosate) |

| Achromobacter | Degradation of glyphosate. researchgate.net | AMPA |

| Alcaligenes | Degradation of glyphosate. researchgate.net | AMPA |

| Aspergillus | Degradation of glyphosate. researchgate.net | AMPA/Sarcosine |

| Fusarium | Degradation of glyphosate. researchgate.net | AMPA/Sarcosine |

| Penicillium | Degradation of glyphosate. researchgate.net | AMPA/Sarcosine |

Elucidation of Novel Biotransformation Products

The investigation into the biotransformation of this compound has primarily focused on the well-established degradation pathway leading to aminomethylphosphonic acid (AMPA). The initial and most critical step in the microbial metabolism of N-Acetyl Glyphosate is deacetylation, which yields glyphosate. Following this, the degradation largely mirrors that of glyphosate itself.

The primary and most consistently identified metabolite of N-Acetyl Glyphosate is N-acetyl-AMPA . mdpi.comnih.gov This is formed through the cleavage of the C-N bond, a reaction analogous to the conversion of glyphosate to AMPA. Subsequently, N-acetyl-AMPA can be further deacetylated to form AMPA . mdpi.comnih.gov The isotopic labeling in this compound is instrumental in tracing these transformations and confirming the metabolic fate of the parent compound.

Beyond these principal metabolites, the search for novel biotransformation products is an ongoing area of research. The complete mineralization of this compound would ultimately lead to the formation of carbon dioxide (¹³CO₂), ammonia (B1221849) (¹⁵NH₃), and phosphate. A field lysimeter study using ¹³C₂-¹⁵N-glyphosate confirmed rapid degradation to further products, with the detection of enriched ¹⁵N in various parts of maize plants suggesting the uptake of mineralized nitrogen, likely in the form of ¹⁵NH₄⁺. nih.gov

While the AMPA pathway is predominant, the potential for other minor or novel metabolites exists, arising from alternative enzymatic activities within diverse microbial consortia. The sarcosine pathway, documented for glyphosate, would theoretically lead to the formation of N-acetyl-sarcosine from N-Acetyl Glyphosate, although this has not been widely reported as a major metabolite.

The metabolic fate of the acetyl group is also a key aspect of the biotransformation. Once cleaved from the N-Acetyl Glyphosate molecule, the resulting acetate (B1210297) can be readily utilized by microorganisms as a carbon and energy source, entering central metabolic pathways such as the tricarboxylic acid (TCA) cycle.

Table 2: Known and Potential Biotransformation Products of this compound

| Compound Name | Chemical Formula | Role in Pathway |

|---|---|---|

| N-Acetyl Glyphosate-¹³C₂,¹⁵N | C₃[¹³C]₂H₁₀[¹⁵N]O₆P | Parent Compound |

| Glyphosate-¹³C₂,¹⁵N | C[¹³C]₂H₈[¹⁵N]O₅P | Intermediate (via deacetylation) |

| N-acetyl-AMPA-¹³C,¹⁵N | C₂[¹³C]H₈[¹⁵N]O₄P | Primary Metabolite |

| Aminomethylphosphonic acid (AMPA)-¹³C,¹⁵N | [¹³C]H₆[¹⁵N]O₃P | Secondary Metabolite |

| Sarcosine-¹³C,¹⁵N | C₂[¹³C]H₇[¹⁵N]O₂ | Potential Minor Metabolite |

| Glycine-¹³C₂,¹⁵N | [¹³C]₂H₅[¹⁵N]O₂ | Potential Minor Metabolite |

| Carbon Dioxide-¹³C | ¹³CO₂ | Mineralization Product |

| Ammonia-¹⁵N | ¹⁵NH₃ | Mineralization Product |

Broader Research Implications and Future Directions

Enhancing Understanding of Agro-Environmental Chemical Cycling

The use of stable isotope-labeled compounds like N-Acetyl Glyphosate-13C2,15N has revolutionized the study of how agricultural chemicals move and persist in the environment. By incorporating ¹³C and ¹⁵N isotopes, researchers can differentiate the labeled glyphosate (B1671968) from its naturally occurring, unlabeled counterparts. This allows for precise tracking of its movement through soil, water, and into living organisms. biosynth.com

Field lysimeter studies utilizing ¹³C₂-¹⁵N-glyphosate have demonstrated the rapid degradation of the parent compound. nih.gov These studies also revealed that while the original glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), showed low recovery rates in the soil, the isotopic labels (¹⁵N and ¹³C) were found in higher concentrations. nih.gov This suggests that the degradation products are further broken down and incorporated into the ecosystem. For example, ¹⁵N was found in all parts of maize plants grown in the treated soil, indicating uptake of the degraded nitrogen components. nih.gov This level of detailed tracking provides critical data for assessing the environmental persistence and potential ecological impact of glyphosate.

Advancements in Environmental Monitoring and Exposure Assessment Methodologies

This compound serves as a crucial internal standard for developing and validating sophisticated analytical methods to detect glyphosate residues in various environmental and biological samples. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) rely on such standards for accurate quantification. nih.gov The use of isotopically labeled standards is essential for regulatory compliance and food safety, enabling precise measurement of glyphosate and its metabolites in food products like honey, milk, and vegetables.

The advancement of exposure assessment methodologies is critical for understanding the potential risks associated with chemical exposure. researchgate.net Biomonitoring, which involves measuring chemicals or their metabolites in biological samples, has become a key tool in this field. nih.gov The availability of stable isotope-labeled compounds like this compound enhances the accuracy and reliability of these biomonitoring studies, which are vital for both epidemiological research and health risk assessments. researchgate.netnih.gov

Contributions to Mechanistic Studies of Biotransformation Processes

Isotopic tracing with this compound provides deep insights into the metabolic pathways of glyphosate within organisms. biosynth.com By following the labeled atoms, scientists can identify the enzymes and mechanisms involved in its biotransformation. biosynth.com For instance, research has identified acetyltransferase enzymes responsible for herbicide resistance in plants by tracing the metabolism of this labeled compound.

The biotransformation of glyphosate in microorganisms is a key area of study. Bacteria and fungi can degrade glyphosate through two primary pathways: the glyphosate oxidoreductase (GOX) pathway, which produces AMPA, and the C-P lyase pathway, which yields sarcosine (B1681465) and inorganic phosphate. mdpi.commdpi.com The use of isotopically labeled glyphosate helps to elucidate these complex metabolic routes and identify the specific microorganisms capable of breaking down the herbicide. mdpi.commdpi.comnih.gov

Identification of Novel Degradation Pathways and Bioremediation Potentials

The study of glyphosate degradation is crucial for developing strategies to mitigate its environmental impact. Research using isotopically labeled glyphosate has been instrumental in identifying the conditions that favor different degradation pathways. usda.gov For example, studies have shown that the degradation of glyphosate is significantly influenced by soil microorganisms. usda.gov

This understanding opens the door for bioremediation, a process that uses microorganisms to clean up contaminated environments. ucm.esnih.gov By identifying and cultivating microbes with a high capacity for glyphosate degradation, it may be possible to develop effective and environmentally friendly methods for remediating contaminated soil and water. mdpi.comnih.gov Research has highlighted several bacterial genera, including Bacillus, Pseudomonas, and Ochrobactrum, as having significant potential for glyphosate degradation. mdpi.com The ability to trace the breakdown of labeled glyphosate provides a powerful tool for optimizing these bioremediation strategies. mdpi.com

Q & A

Q. How can researchers verify the isotopic purity of N-Acetyl Glyphosate-13C₂,¹⁵N during synthesis or procurement?

Isotopic purity is critical for tracer studies. Use high-resolution liquid chromatography-mass spectrometry (LC-MS) to measure isotope abundance ratios. For example, calibrate the system with unlabeled glyphosate and compare peak areas for ¹³C₂ and ¹⁵N signals. A study on ¹³C₂,¹⁵N-glycine demonstrated that LC-MS achieved a relative standard deviation (RSD) of <2% for isotopic abundance at concentrations as low as 0.1 µg/mL . Ensure calibration curves are validated against certified reference materials.

Q. What analytical methods are recommended for quantifying N-Acetyl Glyphosate-13C₂,¹⁵N in biological matrices?

UHPLC-MS/MS with isotopically labeled internal standards (e.g., Glyphosate-¹³C₃,¹⁵N) is the gold standard. Parameters:

- Column : C18 reversed-phase (2.1 mm × 100 mm, 1.7 µm).

- Mobile phase : 0.1% formic acid in water and methanol.

- Detection : Multiple reaction monitoring (MRM) transitions optimized for m/z 172 → 88 (analyte) and m/z 175 → 91 (internal standard). This method achieved a limit of quantification (LOQ) of 0.05 ng/mL in rat plasma with solid-phase extraction (SPE) cleanup .

Q. How can researchers address matrix interference in environmental samples when detecting N-Acetyl Glyphosate-13C₂,¹⁵N?

Use matrix-matched calibration and isotope dilution . For example, spike environmental water samples with the labeled compound and extract via SPE (e.g., Strata-X-C cartridges). Normalize recovery rates using the internal standard to correct for ion suppression/enhancement effects in LC-MS/MS .

Advanced Research Questions

Q. What NMR techniques are suitable for confirming the structural integrity of N-Acetyl Glyphosate-13C₂,¹⁵N?

Solid-state NMR with magic-angle spinning (MAS) enables precise analysis of ¹³C-¹⁵N dipolar couplings. For example:

- Use symmetry-based R18₇¹ recoupling sequences to measure ¹H-¹⁵N dipolar interactions.

- Optimize RF fields (120–180 kHz) and scaling factors (e.g., 0.18 for ¹H-¹³C) to resolve splitting patterns. A study on N-acetyl leucine achieved a dipolar coupling constant of 3.6 kHz for ¹H-¹⁵N, confirming bond integrity .

Q. How can researchers track the environmental degradation of N-Acetyl Glyphosate-13C₂,¹⁵N in soil?

Design a isotope-enabled soil microcosm study :

- Spike soil samples with 100 µg/g of labeled compound.

- Extract metabolites (e.g., AMPA-¹³C,¹⁵N) via accelerated solvent extraction (ASE) with 0.1 M NaOH.

- Analyze degradation kinetics using high-resolution orbitrap-MS to distinguish isotopic clusters of parent and breakdown products. This approach isolates pathway-specific degradation rates while minimizing false positives .

Q. What strategies optimize collision-induced dissociation (CID) parameters for N-Acetyl Glyphosate-13C₂,¹⁵N in MS/MS workflows?

Perform collision energy (CE) ramping experiments (e.g., 10–40 eV) to identify optimal fragmentation. For glyphosate derivatives:

- Primary transition: m/z 172 → 88 (CE = 25 eV).

- Secondary transition: m/z 172 → 63 (CE = 30 eV). Validate specificity using ¹⁵N-enriched analogs to rule out isobaric interferences .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in glyphosate half-life studies using N-Acetyl Glyphosate-13C₂,¹⁵N?

Contradictions often arise from matrix effects or microbial variability. Mitigate by:

- Standardizing soil pH and microbial activity (e.g., sterilized vs. non-sterilized controls).

- Using dual-labeled (¹³C and ¹⁵N) tracers to differentiate abiotic vs. biotic degradation. A 2019 review highlighted that glyphosate half-life ranges from 2–197 days depending on microbial consortia, necessitating controlled meta-analyses .

Methodological Best Practices

Q. What protocols ensure reproducible synthesis of N-Acetyl Glyphosate-13C₂,¹⁵N?

While synthesis details are proprietary, ensure:

Q. How can researchers validate cross-contamination in multi-isotope tracer studies?

Implement blank-spike recovery experiments and monitor for ¹³C/¹⁵N carryover using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.